Potassium41

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium-41 is a stable isotope of the element potassium, which is an alkali metal. Potassium-41 has an atomic number of 19 and a mass number of 41, consisting of 19 protons and 22 neutrons. It constitutes approximately 6.73% of naturally occurring potassium . Potassium is essential for both plant and animal life, playing a crucial role in various biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium-41 can be isolated from natural potassium sources through various methods. One common method involves the fractional distillation of potassium chloride (KCl) in the presence of sodium vapor. The reaction is as follows: [ \text{Na} + \text{KCl} \rightarrow \text{K} + \text{NaCl} ] This reaction is carried out at high temperatures, around 870°C (1600°F), in a packed distillation column .

Industrial Production Methods

Industrial production of potassium-41 typically involves the electrolysis of potassium chloride. due to the high melting point of potassium chloride, this method is less efficient. Instead, the sodium reduction method mentioned above is more commonly used in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium-41, like other isotopes of potassium, undergoes various chemical reactions, including:

Oxidation: Potassium reacts vigorously with oxygen to form potassium oxide (K₂O).

Reduction: Potassium can be reduced from its compounds, such as potassium chloride, using sodium vapor.

Substitution: Potassium can participate in substitution reactions, where it replaces another element in a compound.

Common Reagents and Conditions

Water: Potassium reacts violently with water, producing potassium hydroxide (KOH) and hydrogen gas (H₂).

Oxygen: Potassium reacts with oxygen to form potassium oxide.

Halogens: Potassium reacts with halogens like chlorine to form potassium halides (e.g., KCl).

Major Products

Potassium Hydroxide (KOH): Formed when potassium reacts with water.

Potassium Oxide (K₂O): Formed when potassium reacts with oxygen.

Potassium Halides (e.g., KCl): Formed when potassium reacts with halogens.

Applications De Recherche Scientifique

Potassium-41 has several scientific research applications, including:

Biological Studies: Used to track potassium transport in biological systems, such as in algae, fish, and mammals.

Geosciences: Utilized in studying the isotopic composition of potassium in geological samples to understand various geological processes.

Medical Research: Potassium isotopes, including potassium-41, are used in medical research to study cellular functions and electrophysiology.

Mécanisme D'action

Potassium-41, like other potassium isotopes, plays a crucial role in maintaining cellular functions. It is involved in:

Nerve Impulse Conduction: Potassium ions are essential for the conduction of nerve impulses in the heart, brain, and skeletal muscles.

Muscle Contraction: Potassium ions are necessary for the contraction of cardiac, skeletal, and smooth muscles.

Electrolyte Balance: Potassium helps maintain normal renal function, acid-base balance, and carbohydrate metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium-39: The most abundant isotope of potassium, constituting about 93.26% of natural potassium.

Potassium-40: A radioactive isotope of potassium, making up about 0.01% of natural potassium.

Uniqueness of Potassium-41

Potassium-41 is unique due to its stable nature and its specific isotopic properties, which make it useful in various scientific research applications. Unlike potassium-40, it is not radioactive, making it safer for use in biological and medical studies .

Propriétés

Numéro CAS |

13965-93-0 |

|---|---|

Formule moléculaire |

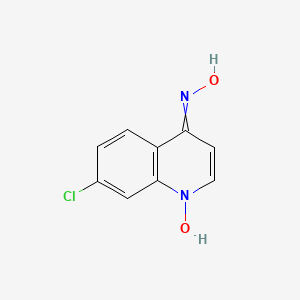

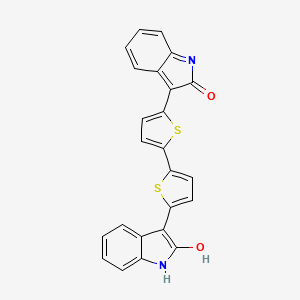

C10H8N2O3 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.